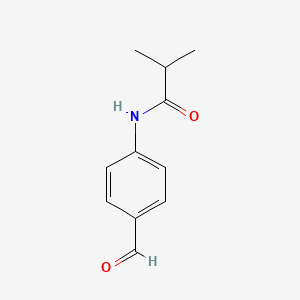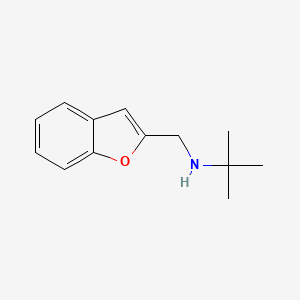
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-2-ylmethyl)(tert-butyl)amine typically involves the reaction of benzofuran derivatives with tert-butylamine under specific conditions. One common method includes the use of a benzofuran-2-ylmethyl halide as a starting material, which reacts with tert-butylamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
科学的研究の応用
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as in the production of polymers and resins
作用機序
The mechanism of action of (1-Benzofuran-2-ylmethyl)(tert-butyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
Benzothiophene: A sulfur analog of benzofuran with similar properties.
Indole: Another heterocyclic compound with a similar structure and biological activities.
Uniqueness
(1-Benzofuran-2-ylmethyl)(tert-butyl)amine is unique due to the presence of both the benzofuran ring and the tert-butylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
N-(1-benzofuran-2-ylmethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)14-9-11-8-10-6-4-5-7-12(10)15-11/h4-8,14H,9H2,1-3H3 |
InChIキー |
ILMBVNYMJXETNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC1=CC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)



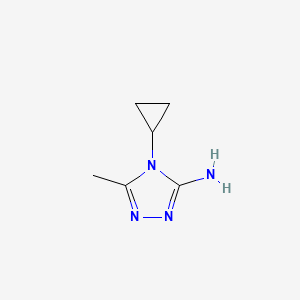
![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
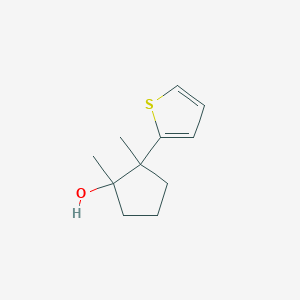
![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
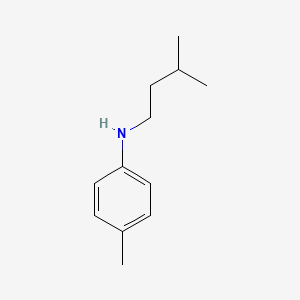
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)


![1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B13250084.png)
